molecular formula C12H13N5O3S2 B2895775 N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1219901-46-8

N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2895775
M. Wt: 339.39
InChI Key: LJDXOZGMAFOSMH-UHFFFAOYSA-N
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Description

N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C12H13N5O3S2 and its molecular weight is 339.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry Applications

One study outlines the synthesis of novel pyrido and thieno derivatives, where compounds similar to the query chemical serve as key intermediates in the creation of fused polyheterocyclic systems. Such systems have potential applications in material science and as precursors in organic synthesis (Bakhite, Yamada, & Al‐Sehemi, 2005).

Antimicrobial and Biological Activities

Another research avenue for compounds containing thiadiazole moieties involves their antimicrobial properties. For instance, thiazolo derivatives have been investigated for their potential as antimicrobial agents, indicating a broad spectrum of biological activities against various microorganisms (Jeankumar et al., 2013). Additionally, the synthesis and evaluation of novel arylazothiazole derivatives for their antimicrobial activities, highlighting the potential of these compounds in developing new antibacterial agents, further emphasize the versatility of thiadiazole derivatives in drug discovery (Khalifa et al., 2015).

Molecular Binding and Anticancer Activity

Research on dehydroabietic acid derivatives with 1,3,4-thiadiazole moieties reveals their capacity to bind to DNA and proteins, offering insights into the development of novel anticancer agents. These studies suggest that similar compounds could serve as leads in the design of therapeutic agents with selective cytotoxicity (Li et al., 2020).

properties

IUPAC Name

N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S2/c1-2-21-12-17-16-11(22-12)15-9(19)6-14-10(20)7-3-4-8(18)13-5-7/h3-5H,2,6H2,1H3,(H,13,18)(H,14,20)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDXOZGMAFOSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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